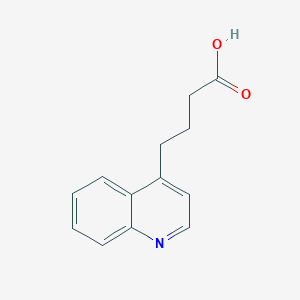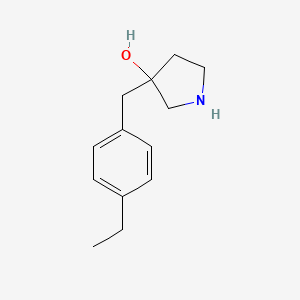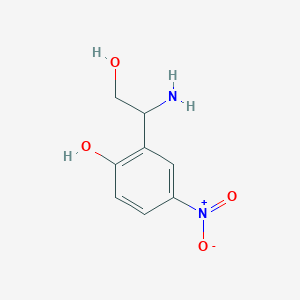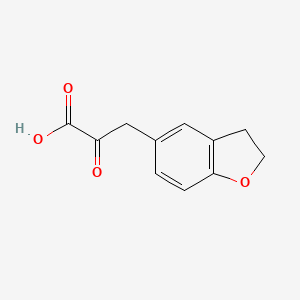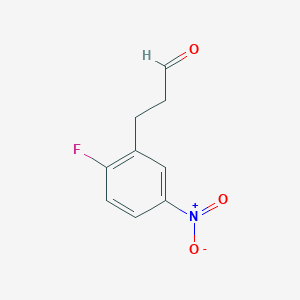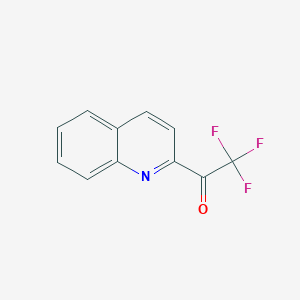
2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-one is a fluorinated organic compound that features a trifluoromethyl group attached to a quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-one typically involves the reaction of quinoline derivatives with trifluoroacetylating agents. One common method is the Friedel-Crafts acylation reaction, where quinoline reacts with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: 2,2,2-Trifluoro-1-(quinolin-2-yl)ethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-one depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-1-(quinolin-4-yl)ethan-1-one: Similar structure but with the trifluoromethyl group attached to the 4-position of the quinoline ring.
1-Trifluoroacetyl piperidine: Contains a trifluoromethyl group attached to a piperidine ring.
Uniqueness
2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-one is unique due to the position of the trifluoromethyl group on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H6F3NO |
|---|---|
Molekulargewicht |
225.17 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-quinolin-2-ylethanone |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)10(16)9-6-5-7-3-1-2-4-8(7)15-9/h1-6H |
InChI-Schlüssel |
QYJSTTIVHVAKAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




